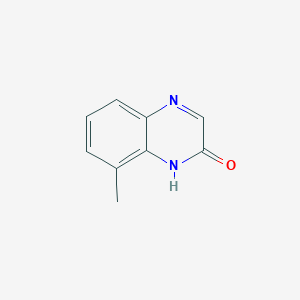

8-Methylquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)11-8(12)5-10-7/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKPWVAKHWJDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 8 Methylquinoxalin 2 Ol and Its Derivatives

Classical and Modern Cyclocondensation Approaches

Cyclocondensation reactions represent the most fundamental and widely employed method for the synthesis of the quinoxaline (B1680401) ring system. These methods typically involve the reaction of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound or its synthetic equivalent.

ortho-Phenylenediamine Condensation with Dicarbonyl Precursors

The classical synthesis of quinoxalin-2-ols involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester. To synthesize 8-Methylquinoxalin-2-ol, the logical starting materials are 3-methyl-1,2-phenylenediamine and a pyruvic acid derivative, such as sodium pyruvate or ethyl pyruvate. nih.govchemicalbook.com

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the diamine on the α-keto group, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalin-2-ol ring. The reaction is typically carried out in a suitable solvent, such as a mixture of ethanol (B145695) and water or aqueous acetic acid, and can often proceed at room temperature or with gentle heating. nih.govchemicalbook.com

A representative reaction for the synthesis of the closely related 3-methylquinoxalin-2-ol from o-phenylenediamine and sodium pyruvate is conducted in 20% aqueous acetic acid at room temperature for 3 hours, affording the product in high yield. chemicalbook.com By substituting o-phenylenediamine with 3-methyl-1,2-phenylenediamine, this method can be directly applied to the synthesis of this compound.

Table 1: Synthesis of 3-Methylquinoxalin-2-ol via Condensation

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | Sodium Pyruvate | 20% aq. Acetic Acid | Room Temp. | 3 | 92 | chemicalbook.com |

| o-Phenylenediamine | Ethyl Pyruvate | n-Butanol | Water Bath | 1 | - | nih.gov |

Reactions with α-Haloketones and α-Hydroxylated Ketones

α-Haloketones and α-hydroxylated ketones are valuable synthetic equivalents of 1,2-dicarbonyl compounds for the synthesis of quinoxalines. rsc.org The reaction of an o-phenylenediamine with an α-haloketone typically proceeds via an initial SN2 reaction, followed by intramolecular cyclization and subsequent oxidation or rearrangement to afford the quinoxaline product.

For the synthesis of this compound, a suitable α-haloketoester, such as ethyl 2-chloro-3-oxobutanoate, could be condensed with 3-methyl-1,2-phenylenediamine. Similarly, α-hydroxy ketones can be oxidized in situ to the corresponding dicarbonyl species, which then react with the diamine. nih.gov For instance, the reaction of o-phenylenediamine with α-hydroxy ketones can be carried out in acetic acid under microwave irradiation or conventional heating to yield quinoxaline derivatives. sapub.org

One-Pot Multicomponent Reactions

An example of a one-pot approach that could be adapted for the synthesis of this compound is the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this process, the nitro group is reduced in situ to an amino group, and the diol is oxidized to a dicarbonyl species, which then undergo condensation to form the quinoxaline ring. By starting with 2-methyl-6-nitroaniline and a suitable diol that can generate a pyruvic acid equivalent upon oxidation, a one-pot synthesis of this compound could be envisioned. These reactions are advantageous as they often utilize readily available starting materials and avoid the isolation of intermediates. nih.gov

Catalytic Synthesis Methodologies

The development of catalytic methods has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Metal-Catalyzed Processes (e.g., Copper-catalyzed functionalization)

Copper catalysis has been extensively explored in the synthesis and functionalization of quinoxaline derivatives. Copper catalysts can facilitate the oxidative C-H amination of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents at the C3 position. rsc.orgnih.gov While this is a post-synthesis functionalization, copper catalysts are also employed in the de novo synthesis of the quinoxaline ring.

A notable copper-catalyzed method involves the cascade synthesis of quinoxalin-2(1H)-ones from 2-halo-N-(2-halophenyl)-acetamides and a nitrogen source like TsNH2. This process proceeds via a sequence of SN2 reaction, intramolecular C-N coupling, and desulfonation. acs.org Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of functionalized quinoxalin-2(1H)-ones, demonstrating the versatility of copper in facilitating complex transformations. nih.gov

Table 2: Examples of Copper-Catalyzed Reactions for Quinoxalinone Synthesis and Functionalization

| Reaction Type | Catalyst | Reactants | Product | Reference |

| C-H Amination | Copper-based MOF | Quinoxalin-2(1H)-one, Amines | 3-Aminoquinoxalin-2(1H)-one | nih.gov |

| Cascade Synthesis | Copper salt | 2-halo-N-(2-halophenyl)-acetamide, TsNH2 | Quinoxalin-2(1H)-one | acs.org |

| Multicomponent Reaction | CuCl | Quinoxalin-2(1H)-one, Styrene, TBPB | 3-Substituted quinoxalin-2(1H)-one | nih.gov |

Photoredox Catalysis in Quinoxaline Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. mdpi.com This methodology has been successfully applied to the synthesis of quinoline (B57606) and quinoxaline derivatives. rsc.org The general principle involves the excitation of a photocatalyst by visible light, which then engages in single-electron transfer (SET) processes with the substrates to initiate the desired chemical transformation.

For the synthesis of quinoxalin-2-ol derivatives, a photoredox-catalyzed approach could involve the generation of a radical species from a suitable precursor, which then participates in a cyclization reaction with a substituted o-phenylenediamine. For instance, α-hydroxy carboxylic acids can be used as precursors to α-hydroxy radicals via visible-light-mediated oxidative decarboxylation. chemrxiv.org These radicals could then be trapped by a diamine to initiate the formation of the quinoxalin-2-ol ring. While specific examples for the direct synthesis of this compound using photoredox catalysis are still emerging, the principles of this technology offer a promising avenue for future synthetic developments in this area. nih.govyoutube.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. e-journals.in In the context of quinoxaline synthesis, microwave irradiation has been successfully employed to facilitate the condensation of diamines and dicarbonyl compounds in a solvent-free medium. e-journals.in This environmentally benign approach not only provides excellent yields, ranging from 80-90%, but also simplifies the work-up process. e-journals.in

The benefits of microwave-assisted synthesis for quinoxaline derivatives are summarized below:

| Feature | Advantage |

| Reaction Time | Reduced to as little as 3.5-5 minutes. e-journals.inudayton.edu |

| Yields | Generally high, often exceeding 80%. e-journals.in |

| Conditions | Can be performed under solvent-free conditions. e-journals.inudayton.edu |

| Environmental Impact | Considered a greener synthetic methodology. e-journals.in |

| Catalyst | Often proceeds efficiently without the need for a catalyst. udayton.edu |

This methodology has proven effective for a range of nucleophiles, including both oxygen and nitrogen-containing compounds, highlighting its general applicability for creating a library of quinoxaline derivatives. udayton.edu

Heterogeneous Catalysis (e.g., Nanozeolites)

Heterogeneous catalysis offers significant advantages in organic synthesis, including ease of catalyst separation, recyclability, and often milder reaction conditions. For the synthesis of quinoxalines, various heterogeneous catalysts have been explored. One notable example is the use of nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA). chim.it This catalyst has been shown to be effective for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, even in water at room temperature, leading to excellent yields. chim.it The catalyst's ability to be recycled and reused multiple times without a significant loss in activity underscores its practical utility. chim.it

Other heterogeneous catalysts employed in quinoxaline synthesis include:

Alumina-supported heteropolyoxometalates nih.gov

Iron exchanged molybdophosphoric acid nih.gov

Zirconium(IV)-modified silica gel nih.gov

These catalysts facilitate the synthesis of quinoxaline derivatives under mild and often environmentally friendly conditions. nih.gov

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. ijirt.orgekb.eg These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient techniques. benthamdirect.com

Key aspects of green chemistry in quinoxaline synthesis include:

Green Solvents: Utilizing environmentally benign solvents such as water and ionic liquids. ijirt.org

Energy Efficiency: Employing methods like microwave irradiation and ultrasonic waves to reduce energy consumption. ijirt.orgbenthamdirect.com

Reusable Catalysts: The use of nanocatalysts, polymers, and other recyclable catalysts promotes sustainability. benthamdirect.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. ijirt.org

These sustainable methods have been shown to provide high yields and selectivity while reducing waste and the use of hazardous substances. ijirt.orgekb.eg

Functionalization and Derivatization Approaches

The functionalization of the quinoxaline scaffold is crucial for modulating its biological and material properties. Advanced strategies now allow for the direct introduction of various functional groups onto the quinoxaline ring system.

C-H Functionalization Strategies

Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering an atom-economical and efficient way to create complex molecules without the need for pre-functionalized substrates. thieme-connect.de In the realm of quinoxalin-2(1H)-ones, a close structural relative of this compound, direct C-H functionalization at the C3 position is a cost-effective method for synthesizing a wide array of derivatives. nih.govmdpi.com

Recent advancements have focused on multicomponent reactions that allow for the one-pot introduction of diverse functional groups. nih.gov These reactions can be promoted by various means, including visible light and heterogeneous catalysts, to forge new C-C, C-O, C-N, and other bonds. nih.govmdpi.com

Table of C-H Functionalization Reactions of Quinoxalin-2(1H)-ones:

| Reaction Type | Catalyst/Conditions | Bond Formed | Reference |

|---|---|---|---|

| Vinylation | Metal-free, oxidant, base | C-C | frontiersin.org |

| Hydroxylation | Visible light, g-C3N4 | C-O | mdpi.com |

| Sulfenylation | Sunlight, g-C3N4 | C-S | mdpi.com |

| Amination | Cu-CPO-27 | C-N | mdpi.com |

Nucleophilic Aromatic Substitution of Hydrogen in Heteroaromatic Systems

Nucleophilic aromatic substitution of hydrogen (SNArH) is a powerful method for the functionalization of electron-deficient heteroaromatic systems like quinoxaline. rsc.orgresearchgate.net This reaction involves the direct displacement of a hydrogen atom by a nucleophile, typically requiring an oxidizing agent to restore aromaticity. pageplace.de

For the quinoxaline scaffold, the electrophilic nature of the ring makes it susceptible to attack by nucleophiles. rsc.orgresearchgate.net The use of quinoxaline N-oxides can further enhance the reactivity towards SNArH reactions, allowing for the introduction of a variety of substituents, including cyanoalkyl, sulfonylalkyl, and benzyl groups. rsc.orgresearchgate.net This approach bypasses the need for pre-installed leaving groups, offering a more direct route to functionalized quinoxalines. rsc.orgresearchgate.net

Regioselective Nitration and Halogenation of the Quinoxaline Scaffold

The introduction of nitro and halogen groups onto the quinoxaline scaffold provides valuable handles for further synthetic transformations.

Nitration: The nitration of quinoxaline itself has been a subject of study to understand the electrophilic substitution patterns of the quinoxaline ring. rsc.org For quinoxaline derivatives, regioselective nitration can be achieved by carefully controlling the reaction conditions and the nature of the substituents already present on the ring. researchgate.net These nitro derivatives are versatile intermediates that can be reduced to amino groups, opening up further avenues for derivatization. nih.gov

Halogenation: Regioselective halogenation of quinoline derivatives, a related heterocyclic system, has been achieved using various reagents and conditions. nih.govrsc.org For instance, the use of trihaloisocyanuric acids allows for the metal-free, remote C-H halogenation of 8-substituted quinolines with high regioselectivity. nih.govrsc.org Similar strategies can be envisioned for the targeted halogenation of the this compound scaffold, providing precursors for cross-coupling reactions and other functionalizations. mdpi.com The direct halogenation of related pyrrolo[1,2-a]quinoxalines has also been reported, demonstrating the feasibility of selective C-H halogenation on this class of compounds. researchgate.net

Synthesis of Polycyclic Quinoxaline Derivatives

The fusion of additional rings onto the quinoxaline core can lead to novel compounds with unique three-dimensional structures and pharmacological profiles. One prominent class of such polycyclic systems is the pyrrolo[1,2-a]quinoxalines. While direct cyclization from this compound is not commonly reported, a strategic synthetic pathway can be employed, commencing with the conversion of this compound to a more reactive intermediate.

A key strategy involves a multi-step sequence beginning with the chlorination of the hydroxyl group at the C2 position. This is followed by a nucleophilic substitution with a pyrrole moiety and subsequent intramolecular cyclization to construct the fused polycyclic system. A common and effective method for the final ring closure is the Pictet-Spengler type reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. In this context, a derivative of this compound can be elaborated into a precursor suitable for an intramolecular Pictet-Spengler reaction.

The general approach for synthesizing pyrrolo[1,2-a]quinoxalines often involves the reaction of a 2-(1H-pyrrol-1-yl)aniline with a carbonyl compound. This reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the pyrrole ring to form the polycyclic product. The synthesis of the requisite 2-(1H-pyrrol-1-yl)aniline precursor can be envisioned starting from this compound.

A plausible synthetic route is outlined below:

Chlorination: this compound is first converted to 2-chloro-8-methylquinoxaline. This can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃).

Substitution: The resulting 2-chloro-8-methylquinoxaline can then undergo a nucleophilic substitution reaction with pyrrole in the presence of a suitable base to yield 1-(8-methylquinoxalin-2-yl)-1H-pyrrole.

Intramolecular Cyclization: The final step would involve an intramolecular cyclization of the 1-(8-methylquinoxalin-2-yl)-1H-pyrrole to form the desired pyrrolo[1,2-a]quinoxaline derivative. This cyclization can be promoted by various catalysts, including Brønsted or Lewis acids.

An alternative and widely utilized strategy for the construction of the pyrrolo[1,2-a]quinoxaline core is the Pictet-Spengler reaction of 2-(pyrrol-1-yl)anilines with aldehydes or ketones. This reaction is a powerful tool for the synthesis of a variety of fused heterocyclic systems. The reaction is typically catalyzed by acids and proceeds through the formation of a dihydro- intermediate, which can then be oxidized to the aromatic pyrrolo[1,2-a]quinoxaline.

Table 1: Examples of Catalysts and Conditions for Pictet-Spengler Synthesis of Pyrrolo[1,2-a]quinoxalines

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Chiral BINOL-derived triflimide | Toluene | Room Temp. | High | researchgate.net |

| Chiral Cyclopentadiene | Toluene | Room Temp. | Good (92%) | nih.gov |

| Lewis Acids (e.g., AlCl₃) | Various | Varied | Good | researchgate.net |

| Brønsted Acids (e.g., HCl, PTSA) | Various | Varied | Good | researchgate.net |

Derivatization via N-Oxidation (e.g., Quinoxaline 1,4-Dioxides)

The introduction of N-oxide functionalities into the quinoxaline ring system is a crucial derivatization strategy, as it often imparts or enhances biological activity. Quinoxaline 1,4-dioxides are a well-known class of compounds with a broad spectrum of pharmacological effects. The N-oxidation of this compound, which exists in tautomeric equilibrium with 8-methylquinoxalin-2(1H)-one, presents a unique case for derivatization.

The direct oxidation of the quinoxaline nitrogen atoms can be challenging, and the presence of the oxo/hydroxy group at the C2 position influences the reactivity of the molecule. A common approach for the synthesis of quinoxalin-2(1H)-one N-oxides involves the condensation of N-aryl-2-nitrosoanilines with compounds containing an active methylene group, such as alkylated cyanoacetic esters, under alkaline conditions researchgate.net. This method proceeds through a nitrone intermediate followed by an intramolecular acylation to form the quinoxalin-2(1H)-one 4-oxide ring system researchgate.net.

For instance, the reaction of an N-aryl-2-nitrosoaniline with an alkylated derivative of cyanoacetic ester in the presence of a base like DBU in acetonitrile can furnish the corresponding quinoxalin-2(1H)-one 4-oxide in good to excellent yields researchgate.net. The choice of base and solvent system can be optimized to improve the reaction outcome researchgate.net.

Another synthetic route to quinoxalin-2(1H)-one 4-oxides is the annulation reaction of anilines with 1,1,2-trichloro-2-nitroethene, which has been shown to exclusively yield 3-chloroquinoxalin-2(1H)-one 4-oxides researchgate.net. Furthermore, benzofuroxan derivatives can condense with benzoylacetonitrile in the presence of ammonia to yield 2-cyano-3-phenylquinoxaline 1,4-di-N-oxides, which can then be converted to 1-hydroxyquinoxalin-2(1H)-one 4-N-oxides rsc.org.

Table 2: Synthetic Approaches to Quinoxalin-2(1H)-one N-Oxides

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Aryl-2-nitrosoanilines, Alkylated cyanoacetic esters | Base (e.g., DBU), Acetonitrile | Quinoxalin-2(1H)-one 4-oxides | researchgate.net |

| Anilines, 1,1,2-Trichloro-2-nitroethene | - | 3-Chloroquinoxalin-2(1H)-one 4-oxides | researchgate.net |

| Benzofuroxan, Benzoylacetonitrile | Ethanolic ammonia, then Sodium ethoxide | 1-Hydroxyquinoxalin-2(1H)-one 4-N-oxides | rsc.org |

These synthetic strategies highlight the chemical versatility of this compound and its derivatives, providing pathways to complex polycyclic structures and biologically active N-oxides. The development of efficient and selective methods for these transformations continues to be an active area of research.

Chemical Reactivity and Mechanistic Investigations of 8 Methylquinoxalin 2 Ol

Tautomeric Equilibria in Quinoxalin-2-ol Systems (Keto-Enol Tautomerism)

Quinoxalin-2-ol derivatives exist in a dynamic equilibrium between two tautomeric forms: the enol-imine (hydroxy) form and the keto-amine (oxo) form. This keto-enol tautomerism is a fundamental aspect of their chemistry, as the predominant form dictates the molecule's aromaticity, polarity, and reactivity. wiley-vch.de

Experimental and computational methods have been extensively employed to elucidate the tautomeric preferences of quinoxalin-2-ol systems. Techniques such as FT-IR, FT-Raman, and NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, provide insight into the relative stabilities of the tautomers.

Studies on the parent 2-quinoxalinone have shown that direct attachment of a benzene (B151609) ring to a heterocycle like 2-pyrazinone leads to a significant stabilization of the oxo tautomer. nih.gov This preference is generally observed in the gas phase and in various solvents. scielo.br DFT calculations have corroborated these experimental findings, indicating that the keto-amine form is typically the more stable structure due to factors including its higher aromatic character compared to the enol-imine form. scielo.br For instance, in a study on 5-chlorobenzo[f]quinoxalin-6-ol, DFT calculations confirmed the preference for the enol-imine tautomer, which was attributed to its greater aromaticity. scielo.br While specific studies on 8-Methylquinoxalin-2-ol are limited, the general principles derived from related systems are applicable.

The equilibrium can be represented as follows:

Figure 1: Keto-Enol Tautomerism in this compound.(Image depicting the chemical structures of the keto (8-methylquinoxalin-2(1H)-one) and enol (this compound) tautomers)

Substituents on the quinoxaline (B1680401) ring can significantly alter the position of the tautomeric equilibrium. The electronic nature of the substituent plays a crucial role; electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other. mdpi.com

For this compound, the methyl group at the C-8 position is an electron-donating group. This group can influence the electron density of the benzene portion of the molecule. Generally, substituents that increase the aromaticity of a tautomer will shift the equilibrium in its favor. scielo.br While the keto form is dominant for the parent quinoxalin-2-one, the precise quantitative effect of the 8-methyl group requires specific theoretical or experimental investigation. The position of the substituent is also critical; groups adjacent to the pyrazine (B50134) nitrogen, for example, have a more pronounced effect. wiley-vch.de In related heterocyclic systems like uracil, it has been shown that the position of a substituent relative to the ring nitrogen atoms decisively influences its electronic properties. mdpi.com

| Factor | Influence on Tautomeric Equilibrium | Relevance to this compound |

| Aromaticity | The tautomer with higher overall aromaticity is generally more stable. scielo.br | The keto form (amide) often benefits from a stable benzene ring and a vinylogous amide system. |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer, often the keto form, through hydrogen bonding. academie-sciences.fr | In polar protic solvents, the keto tautomer of 8-methylquinoxalin-2(1H)-one would be expected to be significantly stabilized. |

| Substituent Electronics | Electron-donating groups can influence the electron distribution and relative stability of the tautomers. mdpi.com | The 8-methyl group is an EDG, which could subtly influence the electron density and stability of both forms. |

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of this compound allows it to participate in both electrophilic and nucleophilic substitution reactions. The benzene ring is susceptible to electrophilic attack, while the pyrazinone ring can undergo nucleophilic reactions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. rahacollege.co.in

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. libretexts.org

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions can be complicated by the presence of the heterocyclic ring. rahacollege.co.in

Nucleophilic Substitution: Nucleophilic substitution reactions can occur at the pyrazinone ring. The hydroxyl group at the C-2 position can be converted into a better leaving group, such as a halide, enabling substitution by various nucleophiles. msu.edu For example, treatment with reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can convert the 2-ol to a 2-chloroquinoxaline (B48734) derivative. This halogenated intermediate is then highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, alkoxides, or other nucleophiles to generate a wide array of functionalized quinoxalines.

The general scheme for nucleophilic substitution is:

Conversion of the C2-OH group to a better leaving group (e.g., -Cl).

Attack by a nucleophile (e.g., R-NH2, R-OH) at the C-2 position, displacing the leaving group.

Radical Reactions and Photo-induced Transformations

The quinoxalin-2-one scaffold is also reactive under radical and photochemical conditions. These reactions can lead to unique products not accessible through traditional thermal reactions.

Radical Reactions: Pulse radiolysis studies on quinoxalin-2(1H)-one and its 3-methyl derivative have shown that they react readily with hydroxyl (•OH) and azide (B81097) (•N3) radicals. mdpi.com The •OH radical can attack both the benzene and the pyrazin-2-one rings. mdpi.com Attack on the benzene ring leads to OH-adducts, while reaction at the pyrazinone ring can involve addition to the double bonds or H-abstraction from the nitrogen atom to form an N-centered radical. mdpi.com The azide radical, being a one-electron oxidant, tends to form an N-centered radical on the pyrazin-2-one ring via deprotonation of the initially formed radical cation. mdpi.commdpi.com The presence of the 8-methyl group in this compound would likely influence the distribution of radical attack, with potential for H-abstraction from the methyl group as well.

Photo-induced Transformations: Photochemical reactions of quinoxalin-2-ones can lead to various transformations, including cycloadditions and photoreductions. mdpi.com Irradiation of quinoxalin-2-ones in the presence of alkenes can result in [2+2] cycloadditions, forming tricyclic azetidine (B1206935) structures. mdpi.com Photoreduction by amines can yield dihydroquinoxalin-2-ones or reductive dimers, depending on the substituents. mdpi.com Furthermore, visible-light-mediated methods have been developed for the synthesis of quinoxaline derivatives, proceeding through intermediates that undergo transformations like [2+2] cycloadditions and subsequent cycloreversions. acs.org The excited states of aromatic N-oxides, which are structurally related, are known to undergo rearrangements and deoxygenation, with the specific pathway often depending on whether the singlet or triplet excited state is involved. wur.nl

| Reaction Type | Typical Reagents/Conditions | Potential Outcome for this compound |

| Radical Oxidation | •OH, •N3 radicals (generated by pulse radiolysis) | Formation of C-centered radicals (on benzene or pyrazine ring) and N-centered radicals. mdpi.com |

| Photocycloaddition | UV irradiation, alkene | Formation of a [2+2] cycloadduct, leading to a fused azetidine ring. mdpi.com |

| Photoreduction | UV irradiation, amine | Reduction of the pyrazine ring to yield a dihydro derivative. mdpi.com |

Rearrangement Reactions of Quinoxaline Derivatives

The quinoxaline skeleton is known to undergo several types of rearrangement reactions, often acid-catalyzed, leading to the formation of other heterocyclic systems. These rearrangements are synthetically valuable for creating molecular diversity.

One of the most notable rearrangements is the quinoxaline-benzimidazole rearrangement. Under certain conditions, particularly with specific substitution patterns, the six-membered pyrazine ring can contract to form a five-membered imidazole (B134444) ring, resulting in a benzimidazole (B57391) derivative. researchgate.netacs.org For example, reactions of certain 3-substituted quinoxalin-2(1H)-ones can lead to benzimidazole-based products through complex, acid-catalyzed pathways. researchgate.net Quinoxaline N-oxides have also been observed to rearrange to form 6-benzimidazolinones. acs.org

Other types of rearrangements include:

Curtius Rearrangement: This has been applied to quinoxaline-2-carboxylic acid derivatives to install substituted urea (B33335) functionalities. nih.gov

Allylic-type Rearrangements: In reactions involving allylic groups attached to the quinoxaline system, S_N2' reactions can occur where a nucleophile attacks the end of the allyl group, causing a shift in the double bond. wikipedia.org

Photochemical Rearrangements: As seen with related N-oxides, photo-induced rearrangements can occur, sometimes involving intermediates like oxaziridines that rearrange to new structures. wur.nlnih.gov

While these reactions have been primarily documented for other quinoxaline derivatives, the underlying principles suggest that this compound could potentially be a substrate for similar transformations under appropriate conditions, leading to novel rearranged heterocyclic products.

Advanced Characterization Techniques for 8 Methylquinoxalin 2 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopy is a cornerstone in the structural analysis of organic compounds, utilizing the interaction of electromagnetic radiation with matter to reveal detailed information about molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides data on the chemical environment, connectivity, and multiplicity of protons (¹H NMR) and carbons (¹³C NMR).

In the ¹H NMR spectrum of a quinoxaline (B1680401) derivative, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 6.6-8.5 ppm). scholarsresearchlibrary.comresearchgate.net The methyl group protons would be expected to produce a singlet signal further upfield, generally around δ 2.8 ppm. nih.gov

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule. For quinoxaline structures, carbon signals appear across a wide range, with aromatic and heteroaromatic carbons resonating between δ 110 and 160 ppm. rsc.orgacs.org The carbonyl carbon (C=O) of the quinoxalin-2-one tautomer is typically found further downfield, around δ 153-167 ppm. thieme-connect.de

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a specific NMR experiment that differentiates carbon signals based on the number of attached protons. libretexts.orgjeol.com In a DEPT-135 spectrum:

CH₃ (methyl) and CH (methine) groups appear as positive peaks.

CH₂ (methylene) groups appear as negative (inverted) peaks.

Quaternary carbons (C) and carbonyl carbons (C=O) are not observed. nanalysis.comaiinmr.com

For 8-Methylquinoxalin-2-ol, a DEPT-135 experiment would be expected to show positive signals for the methyl carbon and the CH carbons of the benzene (B151609) ring, confirming their identity.

Table 1: Predicted NMR Data for this compound

| Technique | Group | Expected Chemical Shift (δ ppm) | DEPT-135 Signal |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H5, H6, H7) | ~7.0 - 7.9 | N/A |

| Vinylic Proton (H3) | ~8.1 - 8.3 | N/A | |

| Methyl Protons (-CH₃) | ~2.5 - 2.8 | N/A | |

| ¹³C NMR | C=O (C2) | ~154.0 | Absent |

| Aromatic/Vinylic Carbons (C3, C4a, C5, C6, C7, C8a) | ~115 - 140 | Positive (CH), Absent (Quaternary) | |

| C8 | ~130-135 | Absent (Quaternary) | |

| Methyl Carbon (-CH₃) | ~20 - 25 | Positive |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound. savemyexams.comsavemyexams.com High-Resolution Mass Spectrometry (HRMS) measures this ratio with extremely high accuracy, which allows for the determination of the precise elemental formula of a molecule. rsc.orgthieme-connect.de

When a molecule is analyzed by MS, it is first ionized to form a molecular ion (M⁺). chemguide.co.uk The peak corresponding to this ion gives the molecular weight of the compound. For this compound (C₉H₈N₂O), the expected integer mass of the molecular ion is 160. The molecular ion can further break down into smaller, charged fragments, creating a fragmentation pattern that can serve as a molecular fingerprint. chemguide.co.uk

HRMS analysis would be used to confirm the molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| MS | Molecular Formula | C₉H₈N₂O |

| MS | Molecular Weight (Nominal Mass) | 160 g/mol |

| HRMS | Calculated Exact Mass [M+H]⁺ | 161.0715 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduathabascau.ca

The IR spectrum of this compound is expected to show several characteristic absorption bands. Due to keto-enol tautomerism, the compound exists as both this compound and its more stable tautomer, 8-methyl-1H-quinoxalin-2-one. The spectrum will reflect this equilibrium. Key absorptions include a strong, sharp peak for the carbonyl (C=O) stretch of the quinoxalinone form, typically around 1660-1680 cm⁻¹. thieme-connect.de A broad band in the region of 2800-3300 cm⁻¹ can be attributed to the N-H stretch of the amide. Aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹, while aromatic C-H stretching is seen just above 3000 cm⁻¹. The region between 1500 and 500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule. chemguide.co.uk

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2800-3300 (broad) | N-H Stretch | Amide (in quinoxalinone form) |

| 2900-3000 | C-H Stretch | Methyl group |

| 1660-1680 (strong) | C=O Stretch | Amide carbonyl |

| 1600-1620 | C=N Stretch | Quinoxaline ring |

| 1450-1580 | C=C Stretch | Aromatic ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule.

This method provides unambiguous proof of the compound's connectivity and conformation in the solid state. For quinoxaline derivatives, X-ray crystallography can confirm the planarity of the ring system and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While a specific crystal structure for this compound is not publicly available, the technique remains the definitive standard for solid-state structural elucidation.

Other Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure sample. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula. nih.gov This comparison is crucial for confirming the empirical formula of a newly synthesized compound. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Analysis Data for this compound (C₉H₈N₂O)

| Element | Symbol | Atomic Mass | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 67.49 |

| Hydrogen | H | 1.01 | 5.03 |

| Nitrogen | N | 14.01 | 17.49 |

| Oxygen | O | 16.00 | 9.99 |

Computational and Theoretical Studies of 8 Methylquinoxalin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties and behavior of molecules like 8-Methylquinoxalin-2-ol. epfl.chtaylor.edu These methods allow for the detailed examination of electronic structure, reactivity, and energetic properties, providing insights that complement experimental findings. epfl.chrsc.org

DFT is a computational method that solves the many-electron Schrödinger equation by focusing on the electron density rather than the complex many-electron wavefunction. epfl.ch This approach offers a good balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules. epfl.ch Various functionals, which are approximations for the exchange-correlation energy, are available within DFT, and the choice of functional and basis set can influence the accuracy of the results. mdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical and physical properties. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. ck12.orgnumberanalytics.com These molecular orbitals are classified as either bonding, non-bonding, or antibonding, and their energies and electron occupancy determine the molecule's stability and reactivity. ck12.org

Key molecular orbitals in the analysis of a molecule's electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For quinoxaline (B1680401) derivatives, the electronic properties can be influenced by substituents on the quinoxaline ring. researchgate.net In the case of this compound, the methyl group and the hydroxyl group will affect the electron distribution and orbital energies. Computational studies can precisely quantify these effects. For instance, the introduction of substituents can alter the energies of the HOMO and LUMO, thereby tuning the molecule's reactivity. nih.gov

The analysis of molecular orbitals can also provide insights into bonding interactions. For example, the delocalization of electrons within the aromatic rings of this compound contributes to its stability. The partial density of states (PDOS) analysis can reveal the contribution of different atomic orbitals to the molecular orbitals, highlighting the nature of chemical bonds. mdpi.com

Prediction of Reactivity and Reaction Pathways

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. rsc.orgnih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. rsc.org

For this compound, theoretical methods can be used to predict its behavior in various chemical reactions. For example, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution of electron density and the Fukui functions. The development of automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, allows for the systematic exploration of possible reaction pathways. scienceopen.com

These computational approaches can guide the design of new synthetic routes and the optimization of reaction conditions, reducing the need for extensive and costly experimental screening. rsc.org For instance, understanding the mechanism of a particular reaction can help in designing more efficient catalysts or in choosing appropriate reaction conditions to favor the desired product. rsc.org

Tautomeric Energy Calculations

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (8-methyl-1H-quinoxalin-2-one).

Quantum chemical calculations, particularly DFT, are widely used to determine the relative stabilities of tautomers. mdpi.combeilstein-journals.org By calculating the electronic energies and Gibbs free energies of each tautomer, it is possible to predict the equilibrium constant and the dominant tautomeric form under different conditions. researchgate.net The choice of the DFT functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), are crucial for obtaining accurate results that can be compared with experimental data. beilstein-journals.org

For example, studies on similar tautomeric systems have shown that the M06-2X functional often provides good results for predicting tautomeric equilibria, especially when intramolecular hydrogen bonds are present. beilstein-journals.org The relative energies of the tautomers can be influenced by factors such as the solvent polarity and the presence of substituents. beilstein-journals.org

| Tautomeric System | Method | Solvent | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Generic Enol-Keto | M06-2X/6-31++G | Acetonitrile | 0.33 | beilstein-journals.org |

| Generic Enol-Keto | M06-2X/6-31++G | Acetonitrile | 3.14 | beilstein-journals.org |

Molecular Dynamics Simulations (e.g., Adsorption Studies)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govosti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes, diffusion, and interactions with other molecules or surfaces. osti.gov

In the context of this compound, MD simulations can be particularly useful for studying its adsorption behavior on various surfaces, which is relevant for applications such as corrosion inhibition. mdpi.com For instance, simulations can model the interaction of this compound with a metal surface, like iron, to understand the mechanism of corrosion protection at the atomic level. mdpi.com

These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the nature of the interactions (e.g., physisorption or chemisorption). mdpi.comosti.gov By analyzing the trajectories of the molecules, it is possible to calculate important properties such as the adsorption energy and the diffusion coefficient. osti.gov Grand Canonical Monte Carlo (GCMC) simulations can also be employed to study the adsorption of gases on materials. frontiersin.org

| Molecule | Surface | Simulation Type | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxalinone derivatives | Fe(110) | Dispersion-corrected DFT | Hybridization of quinoxalinone orbitals with Fe 3d orbitals | mdpi.com |

| Methanol | Pt(111) | MD | Method to extract sticking coefficient and adsorption rate | osti.gov |

| CH₄/CO₂ | Clay minerals | GCMC | Preferential adsorption of CO₂ over CH₄ | frontiersin.org |

In Silico Studies of Molecular Interactions

In silico studies encompass a wide range of computational techniques used to investigate molecular interactions. ijariie.com These methods, including molecular docking and molecular dynamics simulations, are crucial in fields like drug discovery and materials science for predicting how a molecule will interact with a biological target or another molecule. ijariie.comnih.gov

For this compound, in silico methods can be used to predict its binding affinity to specific proteins or receptors. frontiersin.org Molecular docking, for example, can predict the preferred binding mode and estimate the binding energy of the molecule within the active site of a protein. frontiersin.orgmdpi.com This information is valuable for assessing its potential as a therapeutic agent or for understanding its biological activity.

These computational studies can also elucidate the nature of the intermolecular forces driving the interaction, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.orgmdpi.com By understanding these interactions at a molecular level, it is possible to design new molecules with improved binding affinity and selectivity. ijariie.com

| Ligand | Target | Method | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|---|

| Caulersin | 6PGD | Molecular Docking | -10.7 | Pi-pi stacking, hydrogen bond | frontiersin.org |

| Caulerpin | G6PDH | Molecular Docking | -10.6 | Hydrogen bond with Lys171 | frontiersin.org |

| Compound 17b | VEGFR-2 | Molecular Docking | -23.27 (ΔG) | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Rutin | BGL | Molecular Docking | - | Interactions with His189, Glu451, Gly453 | mdpi.com |

Mechanistic Investigations of 8 Methylquinoxalin 2 Ol Biological Interactions Non Clinical

Structure-Activity Relationship (SAR) Studies in Quinoxaline (B1680401) Scaffolds

The biological activity of quinoxaline derivatives is intricately linked to the nature and position of substituents on the core bicyclic structure. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. mdpi.com For 8-Methylquinoxalin-2-ol, the methyl group at position 8 and the hydroxyl group at position 2 are key determinants of its biological profile.

The quinoxaline nucleus itself is considered an essential pharmacophore for various biological activities, including anticancer and antimicrobial effects. mdpi.com The primary sites for substitution that significantly influence activity are the C2, C3, C6, and C7 positions. mdpi.com In the case of this compound, the substitution falls outside the most commonly modified positions, suggesting a potentially unique interaction profile.

Generally, for antimicrobial activity, the introduction of an amino group at the C2 position can enhance water solubility and broaden the antibacterial spectrum. nih.gov The presence of a hydroxyl group at C2, as in this compound, which exists in tautomeric equilibrium with the quinoxalin-2(1H)-one form, is also a common feature in biologically active quinoxalines. nih.gov The methyl group at position 8, an electron-donating group, can influence the electronic distribution of the aromatic system, which in turn can affect binding to biological targets. SAR studies on other quinoxaline derivatives have shown that electron-donating groups can either increase or decrease activity depending on the target and the specific position of the substituent. mdpi.com

For antiviral activity, functionalized polysubstituted quinoxalines have demonstrated significant potential. nih.govresearchgate.net The specific substitution pattern is critical, as even minor changes can lead to substantial differences in potency and selectivity. nih.gov The combination of a methyl group and a hydroxyl group on the quinoxaline scaffold of this compound provides a unique electronic and steric profile that warrants further investigation to fully elucidate its specific contributions to its biological activity.

Enzyme Inhibition Mechanisms and Molecular Docking Studies

The binding affinity of quinoxaline derivatives has been evaluated against a range of receptors and enzymes. For instance, certain quinoxaline derivatives have been identified as ligands for the 5-HT3A and 5-HT3AB receptors, with binding affinities (pKi values) indicating potent interactions. nih.gov Other studies have explored their binding to protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis. ekb.egekb.eg

While specific binding affinity data for this compound is not extensively documented, the general class of quinoxalines has shown promise. Molecular docking studies of various quinoxaline derivatives against VEGFR-2 have shown favorable binding energies, suggesting their potential as inhibitors. ekb.eg The affinity is influenced by the specific substitution pattern on the quinoxaline ring, which dictates the interactions with the receptor's binding pocket.

| Quinoxaline Derivative | Target Receptor/Enzyme | Binding Affinity (Ki or IC50) |

|---|---|---|

| 5-bromo-6-[2-imidazoline-2-yl amino] quinoxaline (UK-14304) | α2-adrenergic receptor (Ri subtype) | Ki = 138 nM nih.gov |

| Quinoxaline-based ASK1 inhibitor (26e) | Apoptosis signal-regulated kinase 1 (ASK1) | IC50 = 30.17 nM nih.gov |

| Quinoxaline–arylfuran derivative (QW12) | STAT3 | KD = 67.3 μM nih.gov |

| Novel quinoxalin-2(1H)-one derivative | Tyrosine Kinase (TRK) | Data available, specific values vary by compound nih.gov |

Molecular docking studies have revealed the specific interactions between quinoxaline derivatives and their protein targets. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. nih.gov For example, docking studies of quinoxaline derivatives into the active site of VEGFR-2 have shown hydrogen bond formation with key amino acid residues like Asp1044 and Glu883. ekb.eg

In the context of this compound, the hydroxyl group at the C2 position is a potential hydrogen bond donor and acceptor, which could facilitate anchoring the molecule within a protein's active site. The methyl group at C8 can participate in hydrophobic interactions with nonpolar residues. The planar quinoxaline ring system can engage in pi-pi stacking or other non-covalent interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket. researchgate.net

| Protein Target | Interacting Quinoxaline Derivative | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| VEGFR-2 | Quinoxaline derivatives | Asp1044, Glu883 ekb.eg | Hydrogen bonds ekb.eg |

| COX-2 | Quinazolinone derivative (6d) | Tyr355, Arg120 nih.gov | Hydrogen bonds, pi-pi interactions nih.gov |

| Cruzain | Quinoxaline compounds | Interaction with AS2 site nih.gov | Non-covalent interactions nih.gov |

| AMPA receptor | 1-ethylquinoxalin-2(1H)-one derivatives | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90 researchgate.net | Not specified researchgate.net |

Modulatory Effects on Cellular Pathways (excluding clinical data)

Quinoxaline derivatives, including potentially this compound, exert their biological effects by modulating various cellular pathways. These effects are particularly notable in the contexts of antiviral and antimicrobial activities.

The quinoxaline scaffold is a promising framework for the development of antiviral agents. nih.govproquest.comrsc.org These compounds have shown activity against a wide range of viruses, including both DNA and RNA viruses. proquest.comnih.gov The mechanisms of action are varied and can involve the inhibition of key viral enzymes or interference with viral replication processes.

One of the well-documented antiviral mechanisms for quinoxaline derivatives is the inhibition of viral reverse transcriptase, as seen with compounds targeting HIV-1. nih.gov Additionally, some quinoxaline derivatives have been shown to interfere with the NS1A RNA-binding domain of the influenza virus, thereby inhibiting viral replication. proquest.com Computational studies have also suggested that certain quinoxaline derivatives can bind to and inhibit the main protease of SARS-CoV-2, which is essential for viral replication. nih.gov The planar structure of the quinoxaline ring is thought to be important for intercalation with viral nucleic acids or for binding to the active sites of viral enzymes.

Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govrsc.orgmdpi.com The primary mechanism of antibacterial action for some quinoxaline derivatives involves compromising the integrity of the bacterial cell membrane. nih.gov This disruption leads to the leakage of intracellular components and ultimately results in bacterial cell death.

Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antimicrobial efficacy is often quantified by the minimum inhibitory concentration (MIC), with some quinoxaline derivatives showing potent activity at low micromolar concentrations. The specific substituents on the quinoxaline ring play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.gov

| Quinoxaline Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Quinoxaline derivative compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 nih.gov |

| Compound 5p (C-2 amine-substituted quinoxaline) | S. aureus | 4 nih.gov |

| Compound 5p (C-2 amine-substituted quinoxaline) | E. coli | 4 nih.gov |

| Various synthesized quinoxalines | Staphylococcus aureus | Zone of inhibition 12-18 mm arcjournals.org |

Antioxidant Activity Mechanisms

The antioxidant potential of the quinoxaline scaffold, the core structure of this compound, is a subject of scientific investigation. The mechanisms through which these compounds exert their antioxidant effects are generally attributed to their ability to scavenge free radicals. Theoretical and experimental studies on quinoline (B57606) and quinoxaline derivatives suggest that their antioxidant activity is related to processes like hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.comnih.gov

The efficiency of these radical scavenging processes can be predicted by parameters such as ionization potential and bond dissociation energies. mdpi.com For instance, certain quinoline derivatives have been predicted to be more efficient antioxidants than the reference compound Trolox. mdpi.com The presence of hydroxyl groups and other substituents on the quinoxaline ring can significantly influence its antioxidant capacity by modulating its electronic properties and the stability of the resulting radical species. While direct studies on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have shown that phenolic antioxidants can prevent its mutagenic effects, the underlying mechanism may not be directly linked to the general antioxidant activity against oxidative stress markers like 8-hydroxydeoxyguanosine. nih.gov

Pyrrolo[2,3-b]quinoxaline derivatives have also been noted for their antioxidant properties, with some demonstrating significant potential as radical scavengers. The specific mechanisms and the precise role of the 8-methyl and 2-ol substitutions on the antioxidant activity of the titular compound require further targeted investigation.

Other Biological Activities at the Molecular Level

The quinoxaline nucleus is a versatile pharmacophore that imparts a wide range of biological activities to its derivatives. These activities stem from interactions with various molecular targets, as detailed below.

Antithrombotic Activity: Quinoxalinone derivatives, which are structurally related to this compound, have been identified as potent antithrombotic agents. Their mechanism of action involves the dual inhibition of key coagulation enzymes, namely thrombin and Factor Xa. nih.gov By targeting these critical points in the coagulation cascade, these compounds effectively prevent the formation of blood clots. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to modulate several key inflammatory pathways. nih.govresearchgate.net One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com Additionally, these compounds have been shown to inhibit lipoxygenase (LOX), another important enzyme in inflammatory mediator production. nih.gov At a cellular signaling level, quinoxaline derivatives can suppress the expression of inflammatory cytokines by inhibiting pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the p38 mitogen-activated protein kinase (p38 MAPK) pathways. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Selected Quinoxaline Derivatives

| Compound ID | In Vitro Soybean LOX Inhibition (%) | Antioxidant Activity (Scavenging of DPPH %) |

|---|---|---|

| 7b | 78 | 51 |

| 8f | 79 | 45 |

Data sourced from a study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives. nih.gov The in vivo anti-inflammatory effect of compound 7b was found to be similar to that of indomethacin. nih.gov

Antidepressant Activity: Certain quinoxaline derivatives exhibit antidepressant-like effects by interacting with the serotonergic system. For example, a novel quinoxaline compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, acts as a 5-HT3 receptor antagonist. nih.gov By blocking this receptor, it potentiates the effects of serotonin (B10506), a key neurotransmitter implicated in mood regulation. nih.gov This mechanism is distinct from common antidepressants that work by inhibiting the reuptake of serotonin or norepinephrine. nih.govmedscape.com The antidepressant action of these quinoxaline derivatives may be linked to their ability to increase serotonin levels, as suggested by their capacity to antagonize reserpine-induced hypothermia. nih.gov

Antitumor Activity: The anticancer potential of the quinoxaline scaffold is multifaceted, with derivatives targeting various molecular pathways to induce cancer cell death. mdpi.comresearchgate.net One key mechanism involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in tumors. researchgate.net Some derivatives also exhibit dual inhibition of EGFR and COX-2, linking their anticancer and anti-inflammatory properties. researchgate.net

Other antitumor mechanisms for related compounds like 8-hydroxyquinolines involve the induction of apoptosis (programmed cell death) by triggering significant DNA damage and down-regulating the expression of human telomerase reverse transcriptase (hTERT) mRNA, which is crucial for cancer cell immortality. rsc.org Furthermore, quinoxaline derivatives can alter the cell cycle distribution and modify mitochondrial activity, leading to apoptosis. mdpi.com

Table 2: In Vitro Antitumor Activity of a Benzoxazole-Quinoxaline Derivative (Compound 8)

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| MGC-803 | Gastric Cancer | 1.49 ± 0.18 |

| HepG-2 | Liver Cancer | 5.27 ± 0.72 |

| A549 | Lung Cancer | 6.91 ± 0.84 |

| Hela | Cervical Cancer | 6.38 ± 0.81 |

| T-24 | Bladder Cancer | 4.49 ± 0.65 |

Data from a study on anticancer quinoxalines, showing potent activity across various human cancer cell lines. mdpi.com

Design Principles for Biologically Active Quinoxaline Derivatives

The design of biologically active quinoxaline derivatives is guided by structure-activity relationship (SAR) studies, which reveal how chemical modifications to the quinoxaline core influence its pharmacological effects. mdpi.comresearchgate.net

Substituents on the Quinoxaline Ring: The position and nature of substituents on the quinoxaline nucleus are critical determinants of biological activity. mdpi.comwho.int

Position 2 and 3: Modifications at these positions significantly impact activity. For instance, linking heterocyclic systems like benzoxazole (B165842) via an NH linker at position 3 can confer potent anticancer activity. mdpi.com In contrast, aliphatic linkers at this position tend to decrease activity. mdpi.com The presence of a secondary amine at the third position can also enhance anticancer effects. mdpi.com

Aromatic Ring (Positions 5, 6, 7, 8): The introduction of electron-releasing groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F) on the benzene (B151609) part of the quinoxaline scaffold can modulate the electronic properties of the molecule and its binding affinity to biological targets. For example, in some anticancer derivatives, electron-releasing methoxy (B1213986) groups were found to be essential for potent activity, while their replacement with electron-withdrawing fluorine atoms decreased efficacy. mdpi.com

Nature of the Linker: The type of chemical bridge connecting the quinoxaline core to other moieties is crucial. For anticancer activity, an NH-CO linker at the second position has been shown to increase activity, whereas aliphatic linkers were detrimental. mdpi.com Similarly, an N-linker at the third position was found to be more effective than an O-linker. mdpi.com

For anticancer activity, attaching an o,o-dimethoxyphenyl group at the second position has been shown to increase potency. mdpi.com

For anti-inflammatory activity, the specific substitution patterns can lead to selective inhibition of enzymes like COX-2. researchgate.net

In the case of 8-hydroxyquinoline (B1678124) derivatives (structurally related to the subject compound), the introduction of an aminomethyl group at position 7 is a key feature for certain types of anticancer activity. nih.gov

These design principles, derived from extensive SAR studies, provide a rational basis for the structural optimization of quinoxaline derivatives to develop novel therapeutic agents with enhanced potency and selectivity for various diseases. mdpi.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) |

| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone |

| Trolox |

| Indomethacin |

Non Biological Applications of 8 Methylquinoxalin 2 Ol Derivatives

Applications in Materials Science

The inherent properties of the quinoxaline (B1680401) core, such as its electron-accepting nature and rigid planar structure, make its derivatives prime candidates for use in organic electronics. The performance of these materials can be finely tuned through chemical modification of the basic quinoxaline structure. nih.gov

Quinoxaline derivatives are recognized for their potential as materials for Organic Light-Emitting Diodes (OLEDs). d-nb.info Their function in these devices can be multifaceted; they can serve as electron-transporting materials, host materials in the emissive layer, or as the light-emitting guest molecules (dopants) themselves. google.com The electroluminescent properties arise from the stability of the molecule's excited state and its ability to efficiently convert electrical energy into light. The specific color of the emitted light can be modified by attaching different substituent groups to the quinoxaline ring system. magtech.com.cn For instance, certain phenylquinoxaline polymers and low molecular weight glasses have been successfully used as electron-transport materials in OLEDs. google.com The rigid and luminescent nature of the quinoxaline core contributes to a high glass transition temperature (Tg), which imparts better thermal stability to the OLED device, a crucial factor for longevity and performance. google.com

The tunable electronic properties of quinoxaline derivatives make them suitable for use as organic semiconductors in devices like Organic Field-Effect Transistors (OFETs). nih.govd-nb.info These compounds are often explored as n-type semiconductors, which carry negative charges (electrons), a less common but critical component in organic electronics. nih.gov The performance of a semiconductor is largely governed by its charge carrier mobility. Research into new quinoxaline-based derivatives has shown their capability in this area. For example, thin films of certain synthesized quinoxaline derivatives have demonstrated p-channel (hole-transporting) characteristics with hole mobilities measured in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs and high current on/off ratios, indicating their potential for use in electronic switching applications. researchgate.net The ability to synthesize a wide array of derivatives allows for the precise tuning of energy levels (LUMO and HOMO) to optimize charge injection and transport within a semiconductor device. nih.gov

Corrosion Inhibition Studies

In industrial settings, particularly in processes like acid pickling and oil well acidizing, hydrochloric acid is widely used, but it aggressively corrodes metallic equipment, especially mild steel. researchgate.netmdpi.com Quinoxaline derivatives have emerged as highly effective corrosion inhibitors in such acidic environments. scribd.com Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. najah.eduresearchgate.net The effectiveness of these inhibitors is enhanced by the presence of nitrogen and oxygen heteroatoms and π-electrons from the aromatic rings, which act as centers for adsorption. researchgate.net

The interaction between quinoxaline inhibitor molecules and a metal surface is typically described by adsorption isotherms. Numerous studies have found that the adsorption of quinoxaline derivatives on mild steel and copper surfaces conforms to the Langmuir adsorption isotherm model. researchgate.netnajah.eduresearchgate.net The Langmuir model assumes that the inhibitor molecules form a monolayer on the metal surface, that all adsorption sites are equivalent, and that there are no interactions between the adsorbed molecules. This model is used to calculate the equilibrium constant of the adsorption process (Kads), which provides insight into the strength of the interaction between the inhibitor and the metal. researchgate.net High values of Kads signify a strong adsorption preference, indicating a more effective inhibitor. The adsorption process is spontaneous and can involve a mix of physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer between the inhibitor and the metal surface).

The table below shows experimental data for two quinoxaline derivatives, demonstrating how inhibition efficiency increases with concentration. This data is consistent with the principles of the Langmuir isotherm, where surface coverage increases with inhibitor concentration.

| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|---|

| 3,7-dimethylquinoxalin-2(1H)-one (DMQ=O) | 0 | 60 | - | researchgate.net |

| 10⁻⁶ | 105 | 42.8 | ||

| 10⁻⁵ | 290 | 79.3 | ||

| 10⁻⁴ | 1000 | 94.0 | ||

| 1-((8-hydroxyquinolin-5-yl)methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 0 | 56 | - | researchgate.net |

| 5x10⁻⁵ | 355 | 84.2 | ||

| 5x10⁻⁴ | 1154 | 95.1 | ||

| 5x10⁻³ | 1423 | 96.0 |

The primary mechanism of corrosion inhibition by quinoxaline derivatives is the formation of a protective film on the metal's surface. mdpi.com This film acts as a physical barrier, blocking the active sites where corrosion would otherwise occur and preventing corrosive species from reaching the metal. The adsorption can be influenced by the electronic structure of the specific derivative and the charge on the metal surface. Studies using potentiodynamic polarization have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process simultaneously. researchgate.netresearchgate.net Surface analysis techniques confirm the presence of this protective layer on metal samples that have been treated with the inhibitor. mdpi.com

Chemo-sensing and Analytical Applications

The structural motif present in quinoxalin-2-ol derivatives, which includes nitrogen and oxygen atoms capable of chelation, is analogous to that found in highly effective chemosensors. The related 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their use as fluorescent chemosensors for detecting various metal ions. rroij.comrroij.com The principle behind this application is that the ligand itself may be weakly fluorescent, but upon chelation with a metal ion, a rigid complex is formed. rroij.com This increased rigidity restricts intramolecular vibrations that would otherwise quench fluorescence, leading to a significant enhancement in emission intensity. rroij.com This "turn-on" fluorescence response allows for the sensitive and selective detection of specific metal ions, such as Al³⁺ and Zn²⁺, which are important in environmental and biological monitoring. rroij.comrroij.com Given these principles, 8-methylquinoxalin-2-ol derivatives are explored for similar applications in analytical chemistry, leveraging their potential to form stable, fluorescent complexes with target analytes. d-nb.info

Future Research Directions and Emerging Trends for 8 Methylquinoxalin 2 Ol

Development of Novel Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, traditionally relying on the condensation of o-phenylenediamines with dicarbonyl compounds. mdpi.com However, these methods often require harsh conditions, such as high temperatures and strong acid catalysts. mdpi.com Future research is increasingly focused on developing more sustainable and efficient synthetic routes to 8-Methylquinoxalin-2-ol and its analogues.

Emerging trends in this area include:

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a key focus. This includes employing recyclable catalysts, conducting reactions in aqueous media, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comresearchgate.net A notable example is the use of ionic liquids as both solvent and catalyst, which has been shown to achieve high yields in related quinoxaline syntheses.

One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel improves efficiency and reduces waste. One-pot procedures involving imine formation followed by cyclization and oxidation have been successfully applied to similar heterocyclic systems. mdpi.com

Catalytic Systems: The exploration of novel catalysts is crucial. This includes the use of cost-effective and readily available materials like bentonite (B74815) clay, phosphate-based heterogeneous catalysts, and various metal catalysts such as iron. mdpi.com For instance, palladium-catalyzed cross-coupling reactions are being explored for the functionalization of the quinoxaline core.

A summary of promising green synthetic approaches for quinoxaline derivatives is presented in Table 1.

| Catalyst/Method | Key Advantages | Potential Application for this compound |

| Bentonite Clay K-10 | Recyclable, mild reaction conditions | A green alternative for the initial condensation step. |

| Phosphate Catalysts | Heterogeneous, easy to separate | Could facilitate cyclization under milder conditions. |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Accelerating the formation of the quinoxaline ring. |

| Ionic Liquids | Dual role as solvent and catalyst, recyclable | Potentially high-yield, sustainable synthesis route. |

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and discovering new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Key areas for investigation include:

Isotopic Labeling Studies: Using isotopes like ²H and ¹³C can help track the movement of atoms during a reaction, providing clear evidence for proposed mechanistic pathways.

Kinetic Analysis: Studying reaction rates under varying conditions (e.g., pH, temperature) can identify the rate-determining steps of a reaction.

Radical Pathway Exploration: Mechanistic experiments, such as the use of radical inhibitors and traps, can determine if a reaction proceeds through a radical-mediated pathway. mdpi.comacs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, offering insights that are difficult to obtain experimentally. chemrxiv.org

For instance, understanding the tautomeric equilibrium between the -ol and -one forms of this compound is critical, as it dictates its reactivity in various chemical transformations.

Rational Design of Functional Materials

The unique electronic and structural properties of the quinoxaline core make this compound a promising building block for the rational design of novel functional materials. nih.gov The integration of this molecule into larger systems could lead to materials with tailored optical, electronic, and chemical properties.

Emerging trends in this field include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been investigated for their potential in OLEDs. ijcce.ac.ir this compound could be incorporated as a ligand in metal complexes or as a component of organic emitters, potentially tuning the emission color and efficiency of the device. ijcce.ac.ir

Corrosion Inhibitors: The nitrogen and oxygen atoms in this compound can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net Research is focused on designing and synthesizing derivatives with enhanced adsorption and protective capabilities on various metals and alloys. researchgate.netresearchgate.net

Organic Solar Cells (OSCs): Quinoxaline-based small molecules have been theoretically investigated as potential donor materials in OSCs due to their favorable electronic properties. citedrive.com The rational design of polymers or small molecules incorporating the this compound unit could lead to high-performance organic solar cells. citedrive.com

Metal-Organic Frameworks (MOFs): The ability of the quinoxaline scaffold to act as a ligand for metal ions opens up possibilities for its use in the construction of MOFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis. nih.gov

Table 2 highlights potential applications of this compound in functional materials.

| Material Type | Potential Role of this compound | Desired Properties |

| OLEDs | Component of emissive layer or host material | Tunable electroluminescence, high quantum efficiency |

| Corrosion Inhibitors | Adsorbent on metal surfaces | Strong coordination, high surface coverage |